propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate
Overview
Description
Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate is a complex organic compound characterized by the presence of trifluoromethyl groups and a sulfonylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate typically involves multiple steps. One common method includes the reaction of nitrophenol with trifluoroethanol in the presence of acetic acid, followed by the addition of sodium hydroxide and hexafluoropropanone . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required product specifications.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of trifluoromethyl groups with other functional groups.
Scientific Research Applications
Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The sulfonylamino moiety may contribute to the compound’s binding affinity for certain enzymes or receptors, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Another trifluoromethyl-containing compound with different functional groups.
2,2,2-Trifluoroacetophenone: A simpler trifluoromethyl compound used in various chemical reactions.
4,4’-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]diphenol: A compound with similar trifluoromethyl groups but different overall structure.
Uniqueness
Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate is unique due to its combination of trifluoromethyl groups and a sulfonylamino moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3NO6S/c1-11(2)32-21(29)19(20(28)22(23,24)25)16-10-15(6-7-17(16)27)26-33(30,31)18-9-13(4)12(3)8-14(18)5/h6-11,19,26-27H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQKEXWQXUZHRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)O)C(C(=O)C(F)(F)F)C(=O)OC(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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